3-(1-Methylcyclohexyl)propanoic acid
Overview
Description
3-(1-Methylcyclohexyl)propanoic acid is a type of organic compound. It is a derivative of propanoic acid, where a methylcyclohexyl group is attached to the third carbon atom of the propanoic acid . Propanoic acid, also known as propionic acid, is a carboxylic acid that plays a role in the biosynthesis of several essential biomolecules .
Molecular Structure Analysis
The molecular structure of this compound would consist of a propanoic acid backbone with a methylcyclohexyl group attached to the third carbon atom. Propanoic acid has the molecular formula C3H6O2 , and a methylcyclohexyl group would add an additional seven carbon atoms and twelve hydrogen atoms to the structure .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing cyclohexane derivatives and studying their mass spectra. For instance, Bekkum et al. (2010) describe the synthesis of 1-t-Butylcyclohexanecarboxylic acid from t-butyl-cyclohexanols, which is closely related to the compound , showcasing methodologies for preparing cyclohexane derivatives and analyzing their structural characteristics through mass spectrometry (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
Antitumor Activity
Kazunin et al. (2019) explored the synthesis of amides of substituted 3-(pteridin-6-yl)propanoic acids, demonstrating the potential antitumor activity of these compounds against human hepatocellular carcinoma cells. This research indicates the broader applicability of structurally similar compounds in medicinal chemistry for antitumor purposes (Kazunin, Voskoboynik, Shatalova, Maloshtan, & Kovalenko, 2019).
Chiral Intermediate Synthesis
Choi et al. (2010) detailed the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. This work illustrates the utility of microbial reductases in producing chiral intermediates for antidepressant drugs, highlighting the relevance of chiral synthesis techniques in pharmaceutical applications (Choi, Choi, Kim, Uhm, & Kim, 2010).
Chemical Process Development
Rodriguez et al. (2014) discussed the fermentative production of propionic acid, a process relevant to the synthesis and application of 3-(1-Methylcyclohexyl)propanoic acid derivatives. This research provides insights into the industrial scalability, technical challenges, and economic analysis of producing propionic acid and its derivatives from sugar fermentation, offering a perspective on the sustainable production of chemical precursors (Rodriguez, Stowers, Pham, & Cox, 2014).
Environmental and Industrial Applications
The study of physico-chemical properties and excess properties of binary mixtures involving methylcyclohexane by Aralaguppi and Baragi (2006) could be indirectly related to understanding the solvent interactions and physical properties of related compounds like this compound. Such research is crucial for applications in chemical engineering and environmental science, especially in the design of separation processes and the development of new solvent systems (Aralaguppi & Baragi, 2006).
Properties
IUPAC Name |
3-(1-methylcyclohexyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(8-5-9(11)12)6-3-2-4-7-10/h2-8H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGYGNYGUJOMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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